

In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-ol

Cat. No.: B1321963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **1-(Methylsulfonyl)piperidin-4-ol**, a key building block in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its role in the development of targeted therapeutics.

Core Chemical Properties

1-(Methylsulfonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a methylsulfonyl group at the nitrogen atom and a hydroxyl group at the 4-position. This structure imparts specific polarity and reactivity, making it a valuable intermediate in medicinal chemistry.

Physicochemical Data

Property	Value	Source/Comment
Molecular Formula	C ₆ H ₁₃ NO ₃ S	[1] [2]
Molecular Weight	179.24 g/mol	[1] [2]
CAS Number	141482-19-1	[1] [2]
Appearance	Solid	
Melting Point	115-117 °C (Predicted for a related compound)	[3]
Boiling Point	475.9±45.0 °C (Predicted for a related compound)	[3]
Solubility	Soluble in water.	[4]
Storage	Room temperature, under inert gas (nitrogen or Argon) at 2–8 °C.	[1] [4]

Synthesis and Purification

The synthesis of **1-(Methylsulfonyl)piperidin-4-ol** is typically achieved through the sulfonylation of piperidin-4-ol with methanesulfonyl chloride. The following protocol is a representative method.

Experimental Protocol: Synthesis of **1-(Methylsulfonyl)piperidin-4-ol**

Materials:

- Piperidin-4-ol
- Methanesulfonyl chloride
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of piperidin-4-ol (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (2.0 equivalents).
- Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

- Dissolve the crude **1-(Methylsulfonyl)piperidin-4-ol** in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents).
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Hot filter the solution to remove any insoluble impurities or charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The structure and purity of **1-(Methylsulfonyl)piperidin-4-ol** can be confirmed using various analytical techniques.

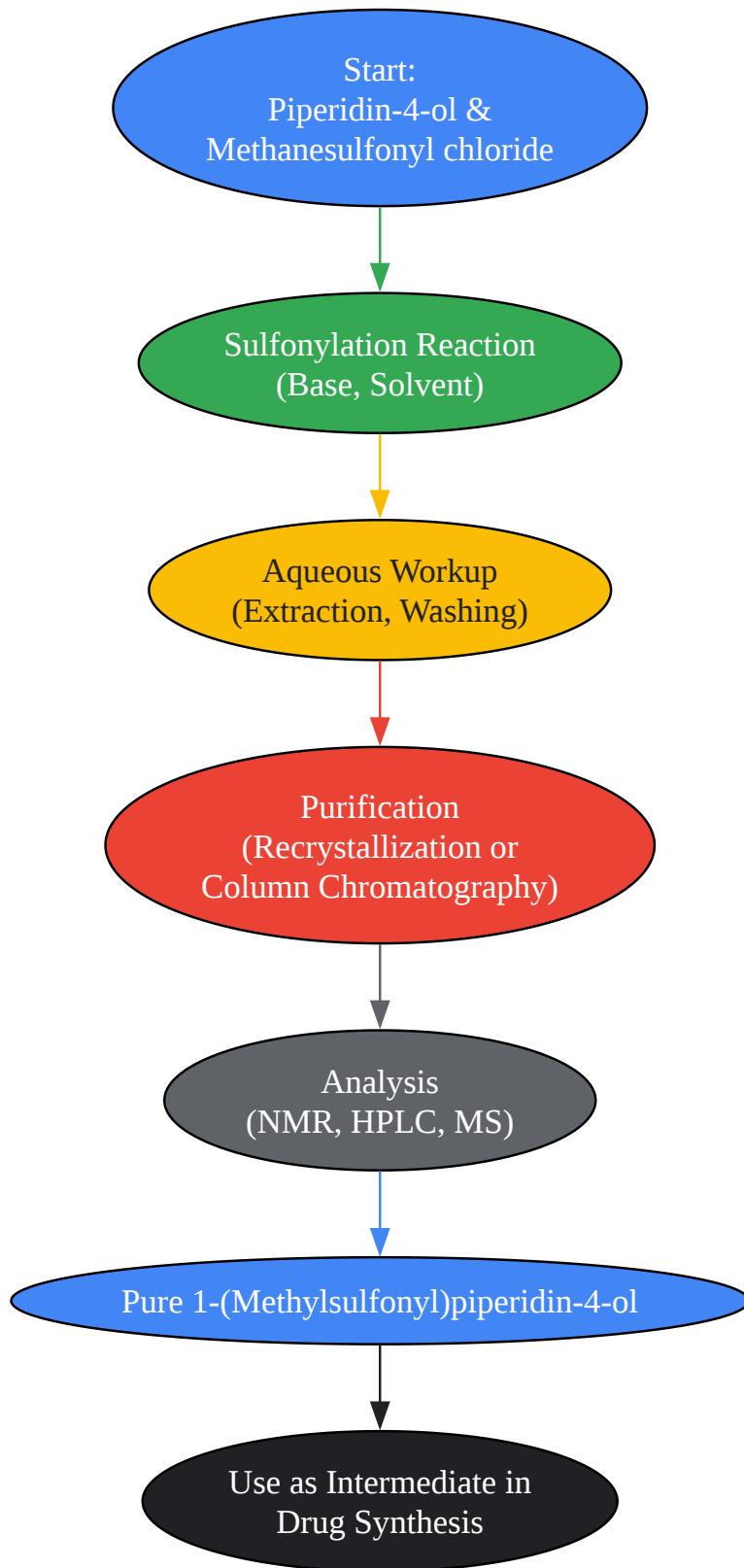
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **1-(Methylsulfonyl)piperidin-4-ol** are not readily available in the public domain, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

- ¹H NMR: Protons on the piperidine ring would appear as multiplets in the upfield region. The methyl protons of the sulfonyl group would be a singlet, and the proton of the hydroxyl group would be a broad singlet.
- ¹³C NMR: The carbon atoms of the piperidine ring and the methyl group would show distinct signals. The carbon bearing the hydroxyl group would be shifted downfield.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of **1-(Methylsulfonyl)piperidin-4-ol**. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.


Role in Drug Discovery and Development

1-(Methylsulfonyl)piperidin-4-ol serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors for cancer therapy. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a synthetically versatile sulfonamide, allows for diverse chemical modifications.

Intermediate in Kinase Inhibitor Synthesis

The piperidine scaffold is a common feature in many kinase inhibitors, often providing a key interaction with the target protein. The methylsulfonyl group can influence the solubility and pharmacokinetic properties of the final compound. **1-(Methylsulfonyl)piperidin-4-ol** is a

building block for inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(METHYLSULFONYL)PIPERIDIN-4-OL | 141482-19-1 [chemicalbook.com]
- 2. 1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 942474-84-2 CAS MSDS (1-[2-(METHYLSULFONYL)PHENYL]PIPERIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321963#1-methylsulfonyl-piperidin-4-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com